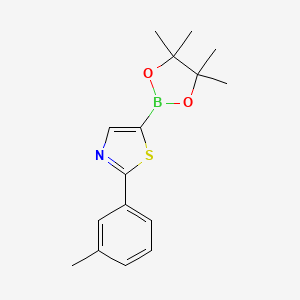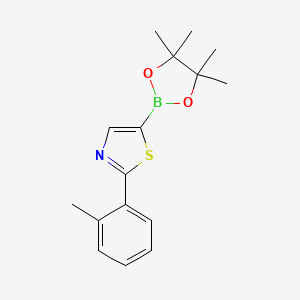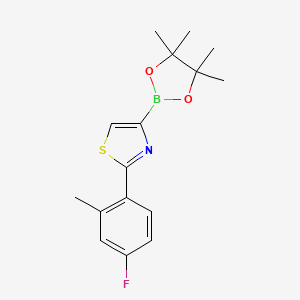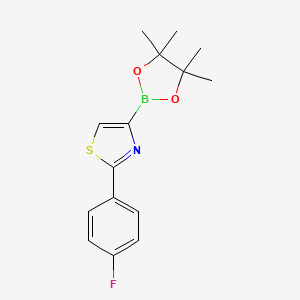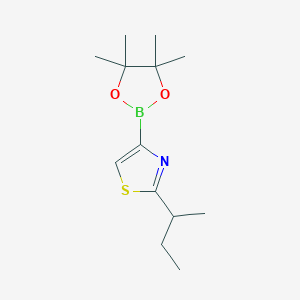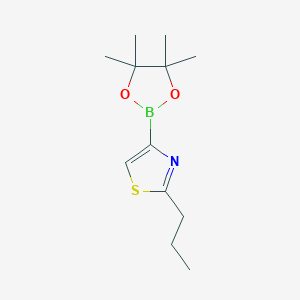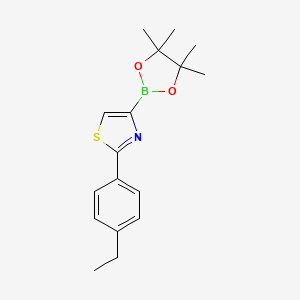
2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester (2-(4-EPT-4-BAPE) is a chemical compound that has been studied for its potential application in various scientific research experiments. It is a derivative of thiazole, an aromatic heterocyclic compound, and boronic acid, a boron-containing organic compound. This compound has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wirkmechanismus
The mechanism of action of 2-(4-EPT-4-BAPE) is not completely understood. It is believed that the boronic acid group is responsible for the catalytic activity of the compound. It is thought that the boronic acid group acts as an electron-withdrawing group, which facilitates the formation of new bonds and the rearrangement of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-EPT-4-BAPE) are not yet fully understood. Studies have shown that the compound has some antioxidant activity and can inhibit the growth of certain bacteria. However, further research is needed to better understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(4-EPT-4-BAPE) in lab experiments is its low cost and easy availability. It is also relatively easy to synthesize and is stable under a wide range of conditions. The main limitation of using this compound in lab experiments is its lack of selectivity, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several potential future directions for the research and application of 2-(4-EPT-4-BAPE). These include further research into the biochemical and physiological effects of the compound, development of new synthesis methods, and exploration of the compound’s potential use in drug development. In addition, further research into the mechanism of action of the compound could lead to the development of new catalysts and reagents. Finally, the compound could be used as a building block for the synthesis of other organic compounds, such as polymers, metal complexes, and other boronic acid derivatives.
Synthesemethoden
The synthesis of 2-(4-EPT-4-BAPE) involves a two-step process. The first step is the preparation of 4-ethylthiazole-4-boronic acid pinacol ester (4-ET-4-BAPE). This is done by reacting 4-ethylthiazole with boronic acid in the presence of a base such as sodium hydroxide. The second step is the conversion of 4-ET-4-BAPE to 2-(4-EPT-4-BAPE). This is accomplished by reacting 4-ET-4-BAPE with an alkyl halide in the presence of a base such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-(4-EPT-4-BAPE) has been studied for its potential application in various scientific research experiments. It has been used as a catalyst for the synthesis of polymers, as a ligand for the synthesis of metal complexes, and as a building block for the synthesis of other organic compounds. In addition, it has been used as a reagent for the synthesis of other boronic acid derivatives.
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO2S/c1-6-12-7-9-13(10-8-12)15-19-14(11-22-15)18-20-16(2,3)17(4,5)21-18/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHWIZISVDIWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






